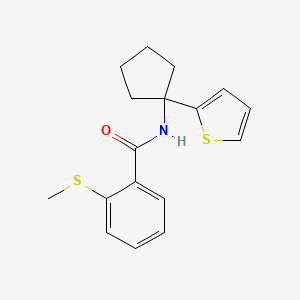
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methylthio group attached to the benzene ring and a cyclopentyl group substituted with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(methylthio)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 1-(thiophen-2-yl)cyclopentylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with different nucleophiles.
科学的研究の応用
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(methylthio)benzoic acid
- 1-(thiophen-2-yl)cyclopentylamine
- N-(1-(thiophen-2-yl)cyclopentyl)benzamide
Uniqueness
2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
2-(Methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological effects, including neuroleptic activity and anticancer properties.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent coupling reactions to introduce the cyclopentyl and methylthio groups.
Neuroleptic Activity
Research has shown that benzamide derivatives exhibit significant neuroleptic effects. For instance, studies have indicated that certain benzamides can inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders. The structure-activity relationship (SAR) analysis reveals that modifications in the benzamide structure can enhance neuroleptic activity significantly. Compounds similar to this compound have been noted for their increased potency compared to traditional neuroleptics like haloperidol .
Anticancer Properties
Recent investigations into the anticancer activity of thiophene-containing compounds have demonstrated promising results. For example, derivatives with similar structures have shown inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival .
Case Study 1: Neuroleptic Efficacy
In a study evaluating the efficacy of various benzamide derivatives, this compound was subjected to behavioral tests in rodent models. The results indicated a significant reduction in stereotypic movements compared to control groups, highlighting its potential as a neuroleptic agent. The compound exhibited a favorable therapeutic index, suggesting minimal side effects relative to its efficacy .
Case Study 2: Antitumor Activity
A series of experiments conducted on cancer cell lines revealed that compounds structurally related to this compound displayed notable cytotoxicity against various cancer types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, where treated cells showed increased annexin V positivity, indicating early apoptotic changes .
Data Table: Biological Activity Overview
特性
IUPAC Name |
2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)16(19)18-17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCOSVFMYXCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













